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Compound of Interest

Compound Name:
2-(4-Fluorophenyl)-3-

phenylacrylonitrile

CAS No.: 54648-47-4

Cat. No.: B3426833

Get Quote

Executive Summary
α-(4-Fluorophenyl)cinnamonitrile (IUPAC: (2Z)-2-(4-fluorophenyl)-3-phenylprop-2-enenitrile) is

a highly versatile, fluorinated acrylonitrile scaffold utilized extensively in medicinal chemistry

and materials science. The strategic placement of a fluorine atom on the alpha-phenyl ring

enhances the molecule's lipophilicity, metabolic stability, and binding affinity in biological

targets. This whitepaper provides an in-depth technical breakdown of its structural

properties[1], synthetic methodologies[2], and its role as a privileged pharmacophore in drug

development.

Chemical Identification & Structural Mechanics
The core structure of α-(4-fluorophenyl)cinnamonitrile consists of a central acrylonitrile moiety

flanked by a phenyl group at the β-position and a 4-fluorophenyl group at the α-position.
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The compound predominantly exists as the (Z)-isomer[1]. According to Cahn-Ingold-Prelog

(CIP) priority rules, the -CN group at C2 has a higher priority than the 4-fluorophenyl group

(since the carbon in -CN is bonded to three nitrogen equivalents, whereas the aryl carbon is

bonded to three carbon equivalents). At C3, the phenyl group has priority over the hydrogen

atom. In the (Z)-configuration, the high-priority -CN and -Phenyl groups are on the same side of

the double bond. However, sterically, this places the two bulky aryl rings (Phenyl and 4-

Fluorophenyl) trans to each other. This geometry minimizes steric repulsion and results in a

highly stable, planar conjugated system.

Physicochemical Profile
Table 1 summarizes the critical physicochemical parameters of the (Z)-isomer.

Parameter Value Analytical Method / Source

CAS Registry Number 54648-47-4 Chemical Registry[1]

Molecular Formula C₁₅H₁₀FN Elemental Analysis[3]

Molecular Weight 223.25 g/mol Mass Spectrometry[1]

SMILES String
C(=C\C1=CC=CC=C1)

(\C#N)/C2=CC=C(F)C=C2
Cheminformatics[1]

H-Bond Donors 0 Structural Analysis

H-Bond Acceptors 2 (N, F) Structural Analysis

Synthetic Methodology: The Knoevenagel
Condensation
The most efficient and scalable route to synthesize (Z)-2-(4-fluorophenyl)-3-
phenylacrylonitrile is via the Knoevenagel condensation of 4-fluorophenylacetonitrile with

benzaldehyde[2].

Causality of Experimental Choices
Reagents: 4-fluorophenylacetonitrile provides a highly acidic active methylene group,

activated by both the electron-withdrawing nitrile and the fluorophenyl ring.
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Catalyst: Piperidine (a secondary amine) is selected over stronger inorganic bases to

prevent unwanted side reactions, such as the Cannizzaro reaction of the benzaldehyde.

Solvent: Absolute ethanol is used because its protic nature stabilizes the charged

intermediates during the aldol-type addition. Furthermore, it allows for the spontaneous

crystallization of the highly crystalline (Z)-isomer upon cooling, driving the reaction

equilibrium forward via Le Chatelier's principle.

Self-Validating Experimental Protocol
Preparation: In a round-bottom flask, dissolve 10.0 mmol of 4-fluorophenylacetonitrile and

10.5 mmol of benzaldehyde (slight excess to ensure complete consumption of the nitrile) in

20 mL of absolute ethanol.

Catalysis: Add 1.0 mmol (10 mol%) of piperidine.

Reflux & Monitoring: Heat the mixture to reflux (78°C). Monitor the reaction via Thin Layer

Chromatography (TLC) using a Hexane:Ethyl Acetate (8:2) mobile phase. Validation Check:

The reaction is deemed complete when the UV-active spot of the starting nitrile disappears

and a new, lower-Rf fluorescent spot appears (typically 2-4 hours).

Isolation: Remove the heat and allow the reaction to cool slowly to room temperature, then

transfer to an ice bath (0°C). Validation Check: The (Z)-isomer will spontaneously precipitate

as needle-like crystals due to its rigid, planar structure and low solubility in cold ethanol.

Purification: Filter the precipitate under vacuum, wash with 5 mL of ice-cold ethanol to

remove residual piperidine and unreacted benzaldehyde, and dry under vacuum.
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Fig 1: Knoevenagel condensation workflow yielding the (Z)-isomer.

Pharmacological & Material Science Applications
α-Aryl cinnamonitriles are privileged scaffolds in medicinal chemistry, often serving as

bioisosteres for cis-stilbenes (e.g., Combretastatin A-4) or as precursors to targeted kinase

inhibitors[2].

The Role of Fluorine
The incorporation of the fluorine atom at the para-position of the alpha-phenyl ring serves

multiple strategic purposes in drug design:

Metabolic Stability: It blocks cytochrome P450-mediated para-hydroxylation, a common

metabolic liability for aromatic rings that leads to rapid clearance.
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Lipophilicity & Penetration: The highly electronegative fluorine increases the overall

lipophilicity (LogP) of the molecule, enhancing passive diffusion across phospholipid bilayers.

Target Affinity: Fluorine can participate in orthogonal multipolar interactions with backbone

amides in protein binding pockets.

Mechanism of Action (Tubulin Inhibition Model)
Derivatives of this scaffold frequently exhibit potent anti-proliferative activity. By mimicking the

rigid geometry of cis-stilbenes, the (Z)-α-(4-fluorophenyl)cinnamonitrile core can dock into the

colchicine binding site of β-tubulin. This binding sterically blocks the addition of new tubulin

heterodimers, inhibiting microtubule polymerization, leading to G2/M phase cell cycle arrest

and subsequent apoptosis.
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Fig 2: Mechanism of action for acrylonitrile-based tubulin inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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